

# An In-depth Technical Guide to the Chemical Structure of L-368,899

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | L-368,899 |           |
| Cat. No.:            | B1247434  | Get Quote |

This guide provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of **L-368,899**, a potent and selective non-peptide oxytocin receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental context, and visualization of its biological pathways.

## **Chemical Identity and Physicochemical Properties**

**L-368,899** is a synthetic, non-peptide molecule that has been instrumental in the study of the oxytocin system due to its high affinity and selectivity for the oxytocin receptor (OTR). Its chemical and physical properties are summarized below.



| Property          | Value                                                                                                                                           |  |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (S)-2-amino-N-((1S,2S,4R)-7,7-dimethyl-1-((4-o-tolylpiperazin-1-ylsulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide[1][2] |  |
| CAS Number        | 148927-60-0 (free base)[1]                                                                                                                      |  |
| Molecular Formula | C26H42N4O5S2[1][2]                                                                                                                              |  |
| Molar Mass        | 554.77 g/mol [1]                                                                                                                                |  |
| SMILES            | CC1(C) [C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3) (=0)=0)CC[C@@H]1C[C@@H]2NC( INVALID-LINKN)=0[1]                                                        |  |
| Appearance        | Solid powder                                                                                                                                    |  |

## **Biological Activity and Pharmacokinetics**

**L-368,899** functions as a competitive antagonist of the oxytocin receptor. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the central effects of oxytocin. [2]

**Quantitative Biological Data** 

| Parameter               | Species/Tissue | Value       |
|-------------------------|----------------|-------------|
| IC50 (OTR)              | Rat Uterus     | 8.9 nM      |
| IC50 (OTR)              | Human Uterus   | 26 nM       |
| IC50 (V1a Receptor)     | Human Liver    | 370 nM      |
| IC50 (V2 Receptor)      | Human Kidney   | 570 nM      |
| Oral Bioavailability    | Rat (5 mg/kg)  | 14-18%      |
| Oral Bioavailability    | Dog (5 mg/kg)  | 17%         |
| Plasma Half-life (t1/2) | Rat, Dog (IV)  | ~2 hours[3] |
|                         |                | •           |



## **Experimental Protocols**

While the seminal paper by Williams et al. (1994) details the synthesis and characterization of **L-368,899**, specific instrumental parameters for structural elucidation are not readily available in the public domain. However, the methodologies for assessing its biological activity are well-documented.

## **Radioligand Binding Assay for Receptor Affinity**

This protocol is a standard method to determine the binding affinity of a compound to its receptor.

- Membrane Preparation: Membranes from cells or tissues expressing the oxytocin receptor (e.g., rat or human uterus) are prepared by homogenization and centrifugation.
- Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-oxytocin) and varying concentrations of the unlabeled competitor compound (L-368,899).
- Separation: The bound and free radioligand are separated by rapid filtration.
- Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
- Data Analysis: The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

# In Vivo Antagonism of Oxytocin-Induced Uterine Contractions

This experiment assesses the functional antagonism of **L-368,899** in a physiological context.

- Animal Model: Anesthetized female rats are used.
- Surgical Preparation: A catheter is placed in the jugular vein for drug administration and a
  pressure transducer is placed in the uterine horn to measure contractions.
- Oxytocin Challenge: A continuous infusion of oxytocin is administered to induce regular uterine contractions.



- L-368,899 Administration: L-368,899 is administered intravenously at various doses.
- Measurement: The inhibition of the frequency and amplitude of uterine contractions is recorded.
- Data Analysis: The dose of L-368,899 that causes a 50% reduction in the oxytocin-induced uterine activity (ED50) is calculated.

## **Signaling Pathway and Mechanism of Action**

**L-368,899** exerts its effect by blocking the binding of oxytocin to its G-protein coupled receptor (GPCR). This prevents the activation of downstream signaling cascades that are normally initiated by oxytocin.



Click to download full resolution via product page

Caption: Oxytocin receptor signaling pathway and the antagonistic action of L-368,899.

# **Experimental Workflow for Determining Antagonist Activity**

The logical flow of experiments to characterize a potential antagonist like **L-368,899** is depicted below.





Click to download full resolution via product page

Caption: A typical experimental workflow for the characterization of a receptor antagonist.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Pharmacologic characterization of the oxytocin receptor in human uterine smooth muscle cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-368,899 Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of L-368,899]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1247434#understanding-the-chemical-structure-of-l-368-899]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com